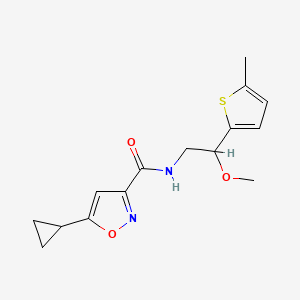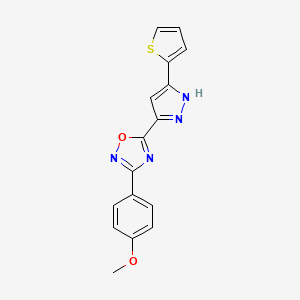![molecular formula C15H23N3O B2593271 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol CAS No. 1912666-54-6](/img/structure/B2593271.png)
2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DMI consists of a 2,3-dimethyl-2-imidazolidinone core, with an additional methylbenzimidazole group attached to one of the carbon atoms. The presence of these functional groups contributes to its unique properties and reactivity .
Chemical Reactions Analysis
DMI serves as a versatile reaction solvent, facilitating various chemical transformations. Its stability and solubility make it suitable for both small molecule derivatives and polymerization reactions .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Nanoparticle Carrier Systems in Agriculture
Solid lipid nanoparticles and polymeric nanocapsules incorporating fungicides like tebuconazole (TBZ) demonstrate improved release profiles and reduced toxicity. These systems are effective for plant fungal disease treatment and prevention, offering environmental and human safety benefits (Campos et al., 2015).
Antiallergic Potential in Medicinal Chemistry
Compounds derived from 2-aminobenzimidazole, including acidic derivatives, exhibit significant antiallergic activity. These derivatives, tested in animal models, show promising results comparable to existing antiallergic agents (Wade et al., 1983).
Development of Heterocyclic Compounds
The reaction of 2-aminobenzimidazole with various reagents leads to novel heterocyclic compounds, offering potential for diverse applications in chemical synthesis and pharmaceuticals (Troxler & Weber, 1974).
Advances in Organometallic Chemistry
Research in organometallic chemistry has led to the development of bidentate bis(NHC) ligands with different NHC donors. These compounds, derived from N-aminobenzimidazole, have implications in catalysis and material science (Schick, Pape & Hahn, 2014).
Exploration in Neuropharmacology
Derivatives of 4-(dimethylamino) and 4-(methylamino) exhibit properties relevant to central nervous system therapies. These compounds, tested for antidepressant and antipsychotic effects, show potential in neuropharmacological research (Martin et al., 1981).
Potential in Antipsychotic Drug Development
Novel series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been identified for their antipsychotic-like profiles. These findings are significant for developing new classes of antipsychotic drugs (Wise et al., 1987).
Ionic Liquids in Green Chemistry
Research in green chemistry highlights the use of ionic liquids, such as 1-butyl-3-methylimidazolium derivatives, for sustainable chemical processes. These liquids play a crucial role in various industrial applications, including catalysis and environmental remediation (Domańska & Marciniak, 2007).
Photolysis in Environmental Science
Studies on the photolysis of methyl 2-benzimidazolecarbamate reveal insights into environmental degradation processes and pesticide behavior under light exposure (Abdou et al., 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-14(2,15(3,4)19)16-10-13-17-11-8-6-7-9-12(11)18(13)5/h6-9,16,19H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMXRVSLNKRTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593190.png)
![N-[[5-[1-(2-Chloroacetyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B2593191.png)
![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)
![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)
![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2593196.png)


![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)
![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)



![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)
